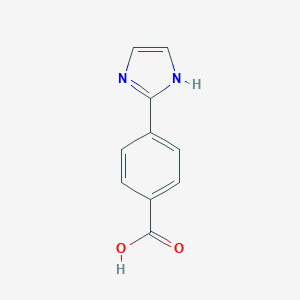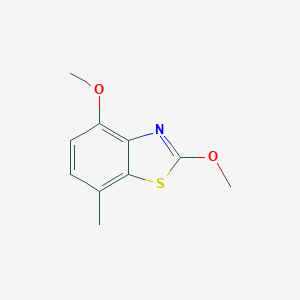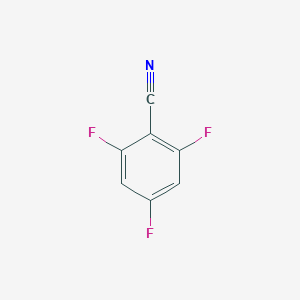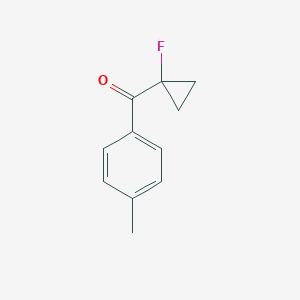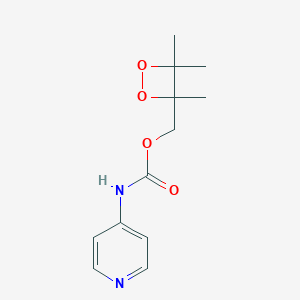
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester, also known as PdC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PdC is a luminescent molecule that can be used as a probe in various biological and biochemical assays.
Aplicaciones Científicas De Investigación
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has various applications in scientific research, particularly in the field of biochemistry and molecular biology. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester can be used as a luminescent probe to detect enzymatic activity, protein-protein interactions, and gene expression. It can also be used to monitor intracellular signaling pathways and to study the dynamics of cellular processes.
Mecanismo De Acción
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester works by undergoing a chemical reaction with an enzyme or substrate, which results in the emission of light. The mechanism of action of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves the oxidation of the dioxetane ring, which leads to the formation of a highly excited state. This excited state then undergoes a series of reactions that result in the emission of light.
Biochemical and Physiological Effects:
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has been shown to be non-toxic and non-cytotoxic in various cell lines. It has also been demonstrated to be cell-permeable, which makes it an ideal probe for intracellular studies. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has been used to study a variety of biochemical and physiological processes, including apoptosis, autophagy, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is its high sensitivity and selectivity. It can detect enzymatic activity and protein-protein interactions at low concentrations, which makes it a valuable tool for studying biological processes. However, 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has some limitations, including its short half-life and the requirement for a luminometer or other specialized equipment to detect its luminescence.
Direcciones Futuras
There are several future directions for 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester research. One potential application is in the development of biosensors for clinical diagnostics. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be used to detect biomarkers for various diseases and conditions, including cancer and infectious diseases. Another potential direction is the development of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester-based imaging agents for in vivo studies. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be conjugated to targeting molecules to enable the visualization of specific cells or tissues in living organisms. Finally, 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be used in the development of new treatments for diseases. By targeting specific enzymes or pathways, 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be used to modulate cellular processes and potentially treat various diseases.
Métodos De Síntesis
The synthesis of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves the reaction of 4-pyridinecarboxylic acid with 3,4,4-trimethyl-1,2-dioxetane-3-methanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester as a white solid, which can be purified by column chromatography.
Propiedades
Número CAS |
107323-99-9 |
|---|---|
Nombre del producto |
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester |
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
(3,4,4-trimethyldioxetan-3-yl)methyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-11(2)12(3,18-17-11)8-16-10(15)14-9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,13,14,15) |
Clave InChI |
WCMZGQFICUWNJP-UHFFFAOYSA-N |
SMILES |
CC1(C(OO1)(C)COC(=O)NC2=CC=NC=C2)C |
SMILES canónico |
CC1(C(OO1)(C)COC(=O)NC2=CC=NC=C2)C |
Sinónimos |
3-(N-(4-pyridino)carbamoyl)methyl-3,4,4-trimethyl-1,2-dioxetane 3-PCMTD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



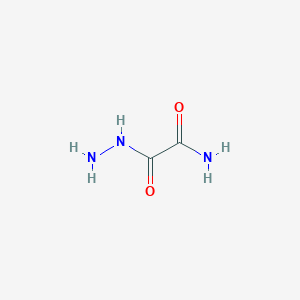
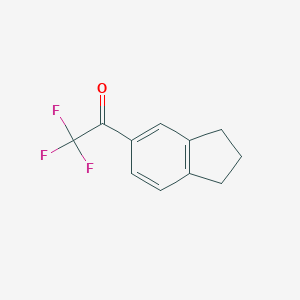
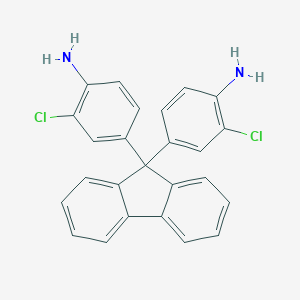

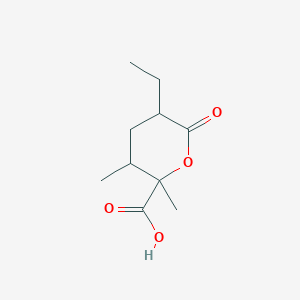
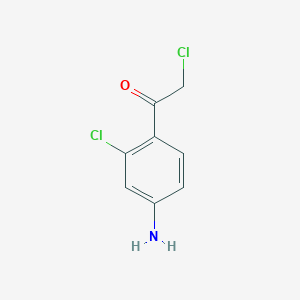
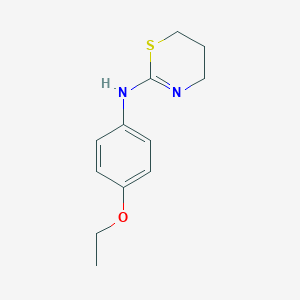
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)

